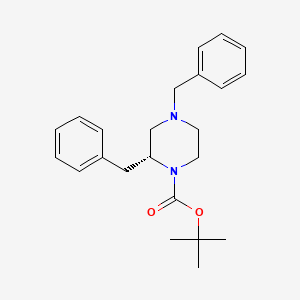
(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C23H30N2O2 . It has a molecular weight of 366.50 . This compound has drawn significant attention from the scientific community due to its unique structure, which enables diverse applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate” is defined by its molecular formula, C23H30N2O2 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more .
Physical and Chemical Properties Analysis
“®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate” has a molecular weight of 366.50 . Other physical and chemical properties such as melting point, boiling point, and density are typically determined through laboratory analysis .
Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely studied for their environmental occurrence, human exposure, and toxicity. These compounds are utilized in various industrial and commercial products to retard oxidative reactions and extend product shelf life. Their presence in environmental matrices and humans suggests extensive application and potential exposure pathways through food intake, dust ingestion, and personal care products. Research recommends investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Natural Neo Acids and Neo Alkanes
Studies on naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, which include compounds with tertiary butyl groups, demonstrate diverse biological activities. These compounds are considered promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review underscores the significance of both natural metabolites and synthetic compounds containing tertiary butyl groups for applications in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Catalytic Non-Enzymatic Kinetic Resolution
The field of catalytic non-enzymatic kinetic resolution (KR) explores the use of chiral catalysts for the synthesis of enantiopure compounds. This approach has gained popularity for its potential in asymmetric organic synthesis, offering high enantioselectivity and yield for both products and recovered starting materials. Such methodologies could be relevant for the synthesis or modification of compounds similar to "(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate" in research focused on developing new chiral molecules with specific biological or chemical properties (Pellissier, 2011).
Analytical Methods for Antioxidant Activity
The study of antioxidants, including the analysis of their activity and mechanisms, employs various tests and methodologies, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These methods are crucial for assessing the antioxidant capacity of complex samples, which might include investigations into compounds with structural similarities to "this compound" or those used in conjunction with it as part of a mixture or formulation (Munteanu & Apetrei, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2,4-dibenzylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYFYMYMKUAHY-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
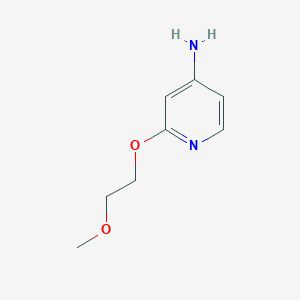
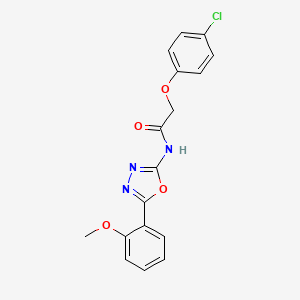
![ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2598726.png)
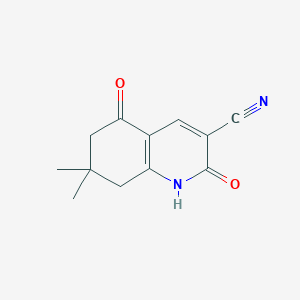
![3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2598728.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2598730.png)

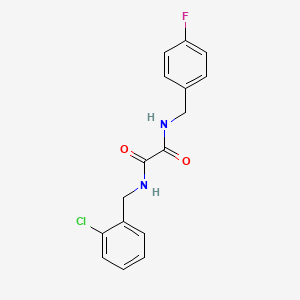
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2598734.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)
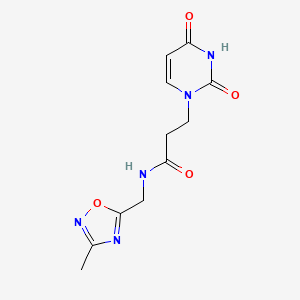
![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)

